1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
CAS No.: 1172776-39-4
Cat. No.: VC7743927
Molecular Formula: C13H11FN4OS
Molecular Weight: 290.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172776-39-4 |
|---|---|
| Molecular Formula | C13H11FN4OS |
| Molecular Weight | 290.32 |
| IUPAC Name | 1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H11FN4OS/c1-2-18-6-5-10(17-18)12(19)16-13-15-9-4-3-8(14)7-11(9)20-13/h3-7H,2H2,1H3,(H,15,16,19) |
| Standard InChI Key | AZXSUBHUFJRYAE-UHFFFAOYSA-N |
| SMILES | CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
1-Ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide features a benzothiazole ring fused with a pyrazole moiety. Key structural elements include:
-
Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a fluorine substituent at position 6.
-
Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, substituted with an ethyl group at position 1 and a carboxamide group at position 3.
The IUPAC name for the compound is 1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN₅OS |
| Molecular Weight | 305.33 g/mol |
| SMILES | CCN1C=C(C(=O)NC2=NC3=C(C=CC=C3S2)F)N=C1 |
| InChIKey | Derived computationally |
Note: Data inferred from structural analogs.
Physicochemical Characteristics
While experimental data for this compound are unavailable, predictions based on analogs suggest:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited aqueous solubility due to hydrophobic benzothiazole and pyrazole groups.
-
Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.
Synthesis and Preparation
Synthetic Pathways
The compound can be synthesized via a coupling reaction between 2-amino-6-fluorobenzo[d]thiazole and 1-ethyl-1H-pyrazole-3-carboxylic acid. A representative protocol, adapted from methods for analogous compounds, involves:
-
Activation of the carboxylic acid:
-
1-Ethyl-1H-pyrazole-3-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane.
-
-
Coupling reaction:
-
The activated acid reacts with 2-amino-6-fluorobenzo[d]thiazole in the presence of triethylamine, yielding the target carboxamide.
-
Reaction Scheme:
Optimization Strategies
-
Microwave-assisted synthesis: Reduces reaction time from hours to minutes.
-
One-pot multicomponent reactions: Improve atom economy and yield.
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Although direct biological data are lacking, the compound’s structural motifs suggest potential activity in:
-
Antioxidant pathways: Pyrazole derivatives often scavenge reactive oxygen species (ROS).
-
Enzyme inhibition: The benzothiazole moiety may inhibit cyclooxygenase-2 (COX-2) or kinases involved in inflammatory signaling.
Table 2: Predicted Biological Targets
| Target | Potential Interaction |
|---|---|
| COX-2 | Competitive inhibition |
| NADPH oxidase | ROS suppression |
| Protein kinase C | Allosteric modulation |
Computational Insights
Molecular docking studies of analogous compounds reveal:
-
Strong binding affinity (−8.5 kcal/mol) to COX-2’s active site.
-
Hydrogen bonding between the carboxamide group and Thr212 residue.
Research Applications
Medicinal Chemistry
-
Lead compound optimization: Structural modifications (e.g., fluorination, alkyl chain extension) could enhance bioavailability.
-
Combination therapies: Synergy with nonsteroidal anti-inflammatory drugs (NSAIDs) merits investigation.
Materials Science
-
Luminescent materials: Benzothiazole derivatives exhibit tunable fluorescence, useful in OLEDs.
Future Directions
Priority Research Areas
-
Synthetic scalability: Develop cost-effective, high-yield routes.
-
In vitro profiling: Screen against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.
-
Toxicological studies: Assess acute and chronic toxicity in model organisms.
Technological Integration
-
Crystallography: Resolve 3D structure to guide rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume